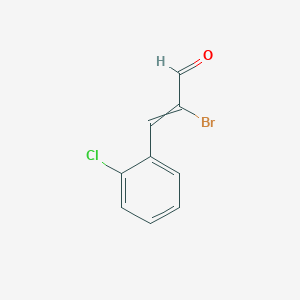
2-Bromo-3-(2-chlorophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-chlorophenyl)prop-2-enal is an organic compound with the molecular formula C9H6BrClO It is a derivative of prop-2-enal, featuring a bromine atom at the second position and a chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-chlorophenyl)prop-2-enal typically involves multi-step reactions. One common method starts with the bromination of 3-(2-chlorophenyl)prop-2-enal using bromine in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-chlorophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-Bromo-3-(2-chlorophenyl)prop-2-enal has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and affecting the enzyme’s activity. The presence of the bromine and chlorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’-chloropropiophenone: Another brominated compound with similar structural features but different reactivity and applications.
(2E)-3-(2-chlorophenyl)prop-2-enal:
Uniqueness
2-Bromo-3-(2-chlorophenyl)prop-2-enal is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in organic synthesis and beyond.
Properties
CAS No. |
62427-23-0 |
|---|---|
Molecular Formula |
C9H6BrClO |
Molecular Weight |
245.50 g/mol |
IUPAC Name |
2-bromo-3-(2-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrClO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H |
InChI Key |
CYZMLROWXACRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















